2,3-Dihydrothieno[3,4-b][1,4]dithiine
Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dithiine is a dithiin-based conducting polymer that serves as a sulfur analog of 3,4-ethylenedioxythiophene. This compound is primarily used in optoelectronic and electrochemical devices due to its unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydrothieno[3,4-b][1,4]dithiine can be synthesized through various chemical reactions. One common method involves the electrochemical oxidation of 3,4-ethylenedithiothiophene in acetonitrile to form poly(3,4-ethylenedithiothiophene) films on the surface of electrodes . The reaction conditions typically include the use of acetonitrile as a solvent and an appropriate electrolyte to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrochemical synthesis. This method is favored due to its efficiency and the high purity of the resulting product. The process is carried out in electrochemical cells with controlled voltage and current to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrothieno[3,4-b][1,4]dithiine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds are used to introduce new functional groups onto the thiophene ring.
Major Products Formed
The major products formed from these reactions include poly(3,4-ethylenedithiothiophene) films, which are used in various electronic applications .
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dithiine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2,3-Dihydrothieno[3,4-b][1,4]dithiine exerts its effects involves the formation of conducting polymer films through electrochemical oxidation. These films exhibit unique electronic properties, making them suitable for use in various electronic devices . The molecular targets and pathways involved include the thiophene ring and the sulfur atoms, which play a crucial role in the compound’s electronic behavior .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A similar compound used in the synthesis of conducting polymers.
3,4-Dimethoxythiophene: Another thiophene derivative with similar electronic properties.
Uniqueness
2,3-Dihydrothieno[3,4-b][1,4]dithiine is unique due to its sulfur analog structure, which imparts distinct electronic properties compared to other thiophene derivatives. This uniqueness makes it particularly valuable in optoelectronic and electrochemical applications .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dithiine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S3/c1-2-9-6-4-7-3-5(6)8-1/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGNGICCHXRMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CSC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
158962-93-7 | |
Record name | Thieno[3,4-b]-1,4-dithiin, 2,3-dihydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158962-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00454968 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dithiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158962-92-6 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dithiine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-ETHYLENEDITHIOTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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